Dexrazoxane hydrochloride

Catalog No.
S525791
CAS No.
149003-01-0
M.F
C11H17ClN4O4
M. Wt
304.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexrazoxane hydrochloride

CAS Number

149003-01-0

Product Name

Dexrazoxane hydrochloride

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride

Molecular Formula

C11H17ClN4O4

Molecular Weight

304.73 g/mol

InChI

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1

InChI Key

BIFMNMPSIYHKDN-FJXQXJEOSA-N

SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Solubility

H2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

ADR 529, ADR-529, ADR529, Cardioxan, Cardioxane, Dexrazoxane, Dexrazoxane Hydrochloride, Hydrochloride, Dexrazoxane, ICRF 187, ICRF-187, ICRF187, NSC 169780, NSC-169780, NSC169780, Razoxane, (S)-Isomer, Razoxane, (S)-Isomer, Hydrochloride, Zinecard

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Description

The exact mass of the compound Dexrazoxane hydrochloride is 304.0938 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as h2o 10 - 12 (mg/ml)0.1 n hci 35 - 43 (mg/ml)0.1 n naoh 25 - 34 (mg/ml)10% etoh 6.7 - 10 (mg/ml)meoh 1 (mg/ml)h2o/dma(1:1) 7.1 - 10 (mg/ml)0.1 m citrate buffer (ph 4) 9.7 -14.5 (mg/ml)0.1 m borate buffer (ph 9) 8.7 - 13 (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Diketopiperazines - Razoxane. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cardioprotective Agent During Chemotherapy

Many chemotherapeutic drugs, particularly anthracyclines like doxorubicin, are highly effective against cancer but have a significant drawback: cardiotoxicity []. This refers to the damage they cause to heart muscle cells, potentially leading to heart failure. Dexrazoxane has been shown to offer cardioprotective effects by chelating iron, a key factor in anthracycline-induced cardiotoxicity [].

Studies in animal models and clinical trials have demonstrated dexrazoxane's ability to reduce the risk of heart damage in patients receiving anthracycline-based chemotherapy [, ]. This allows for potentially higher cumulative doses of the chemotherapy drugs, leading to potentially improved treatment outcomes for some cancers.

Dexrazoxane hydrochloride is a cardioprotective agent primarily used in conjunction with doxorubicin to mitigate the risk of cardiotoxicity associated with anthracycline chemotherapy, particularly in women with metastatic breast cancer. It is chemically characterized as (S)-4,4'-(1-methyl-1,2-ethanediyl)bis-2,6-piperazinedione, with a molecular formula of C11H17ClN4O4C_{11}H_{17}ClN_{4}O_{4} and a molecular weight of approximately 304.73 g/mol. The compound appears as a whitish crystalline powder that is sparingly soluble in water and slightly soluble in ethanol .

Dexrazoxane hydrochloride acts through several mechanisms, primarily involving its role as a chelating agent. It is believed to interfere with iron-mediated free radical generation, which is a contributing factor to anthracycline-induced cardiomyopathy. The compound is converted intracellularly into an active form that chelates free iron, thereby reducing oxidative stress and protecting cardiac cells from damage . Additionally, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, further contributing to its protective effects against chemotherapy-induced toxicity .

Dexrazoxane hydrochloride exhibits significant biological activity as an antimitotic and immunosuppressive agent. Its primary therapeutic action is cardioprotection during chemotherapy regimens that include anthracyclines like doxorubicin. By chelating iron and inhibiting free radical formation, dexrazoxane reduces the incidence and severity of cardiomyopathy associated with these treatments . Furthermore, the drug has been shown to have low protein binding (< 2%) and is primarily eliminated through urinary excretion .

The synthesis of dexrazoxane hydrochloride typically involves the following steps:

  • Formation of the Piperazine Ring: The synthesis begins with the preparation of a piperazine derivative, which serves as the core structure.
  • Introduction of Functional Groups: Subsequent reactions introduce the necessary functional groups to form the cyclic structure characteristic of dexrazoxane.
  • Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

Dexrazoxane hydrochloride is primarily used in oncology for:

  • Cardioprotection: It is indicated for reducing the risk of cardiotoxicity in patients receiving doxorubicin treatment.
  • Extravasation Management: The drug can also be used to treat extravasation injuries caused by intravenous administration of anthracyclines .
  • Research Contexts: Ongoing studies are exploring its potential applications beyond cardioprotection, including its effects on other cancer therapies and conditions related to oxidative stress .

Interaction studies have shown that dexrazoxane may affect the pharmacokinetics of anthracyclines when administered concurrently. While it enhances the safety profile by reducing cardiotoxicity, it may also influence the efficacy of doxorubicin if given too early in treatment regimens. Therefore, timing and dosage are critical considerations for optimal therapeutic outcomes . Additionally, patients should be monitored for potential interactions with other medications that may affect liver or kidney function due to dexrazoxane's metabolism and elimination pathways .

Dexrazoxane hydrochloride shares structural similarities with several other compounds used for similar therapeutic purposes. Here are some notable comparisons:

Compound NameStructure SimilarityPrimary UseUnique Features
RazoxaneHighAnticancer agentPredecessor to dexrazoxane; less effective in cardioprotection.
Ethylenediaminetetraacetic acid (EDTA)ModerateChelating agentMore general use; not specifically designed for cardioprotection.
DeferasiroxModerateIron chelatorUsed primarily for chronic iron overload; different mechanism of action.
Ferric hexacyanoferrate (Prussian blue)ModerateAntidote for certain heavy metal poisoningPrimarily used for heavy metal chelation rather than cancer treatment.

Dexrazoxane hydrochloride stands out due to its specific application in preventing cardiotoxicity from anthracycline chemotherapy while also possessing unique properties as an antimitotic agent . Its design as a cyclic derivative allows it to effectively penetrate cell membranes and exert its protective effects at cellular levels.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

304.0938327 g/mol

Monoisotopic Mass

304.0938327 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5346058Q7S

Drug Indication

Savene is indicated for the treatment of anthracycline extravasation.

Pharmacology

Dexrazoxane Hydrochloride is the hydrochloride salt of a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

V03AF02

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

1263283-43-7
149003-01-0

Wikipedia

Dexrazoxane hydrochloride

Use Classification

Human drugs -> All other therapeutic products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Stability Shelf Life

Bulk: A sample stored at 60 °C showed less than 1% decomposition after seven days (HPLC). Solution: A 10 mg/mL solution in water at 28 °C showed 10% and 42% decomposition in 1 day and 6 days respectively (HPLC).

Dates

Modify: 2023-08-15
1: Henriksen PA. Anthracycline cardiotoxicity: an update on mechanisms, monitoring and prevention. Heart. 2018 Jun;104(12):971-977. doi: 10.1136/heartjnl-2017-312103. Epub 2017 Dec 7. Review. PubMed PMID: 29217634.
2: Payne DL, Nohria A. Prevention of Chemotherapy Induced Cardiomyopathy. Curr Heart Fail Rep. 2017 Oct;14(5):398-403. doi: 10.1007/s11897-017-0353-9. Review. PubMed PMID: 28779279.
3: Bansal N, Amdani S, Lipshultz ER, Lipshultz SE. Chemotherapy-induced cardiotoxicity in children. Expert Opin Drug Metab Toxicol. 2017 Aug;13(8):817-832. doi: 10.1080/17425255.2017.1351547. Epub 2017 Jul 13. Review. PubMed PMID: 28679288.
4: Abushouk AI, Ismail A, Salem AMA, Afifi AM, Abdel-Daim MM. Cardioprotective mechanisms of phytochemicals against doxorubicin-induced cardiotoxicity. Biomed Pharmacother. 2017 Jun;90:935-946. doi: 10.1016/j.biopha.2017.04.033. Epub 2017 Apr 26. Review. PubMed PMID: 28460429.
5: McGowan JV, Chung R, Maulik A, Piotrowska I, Walker JM, Yellon DM. Anthracycline Chemotherapy and Cardiotoxicity. Cardiovasc Drugs Ther. 2017 Feb;31(1):63-75. doi: 10.1007/s10557-016-6711-0. Review. PubMed PMID: 28185035; PubMed Central PMCID: PMC5346598.
6: Henninger C, Fritz G. Statins in anthracycline-induced cardiotoxicity: Rac and Rho, and the heartbreakers. Cell Death Dis. 2017 Jan 19;8(1):e2564. doi: 10.1038/cddis.2016.418. Review. PubMed PMID: 28102848; PubMed Central PMCID: PMC5386353.
7: Fojtu M, Gumulec J, Stracina T, Raudenska M, Skotakova A, Vaculovicova M, Adam V, Babula P, Novakova M, Masarik M. Reduction of Doxorubicin-Induced Cardiotoxicity Using Nanocarriers: A Review. Curr Drug Metab. 2017;18(3):237-263. doi: 10.2174/1389200218666170105165444. Review. PubMed PMID: 28059036.
8: Chen JJ, Wu PT, Middlekauff HR, Nguyen KL. Aerobic exercise in anthracycline-induced cardiotoxicity: a systematic review of current evidence and future directions. Am J Physiol Heart Circ Physiol. 2017 Feb 1;312(2):H213-H222. doi: 10.1152/ajpheart.00646.2016. Epub 2016 Dec 6. Review. PubMed PMID: 27923793.
9: Kuriakose RK, Kukreja RC, Xi L. Potential Therapeutic Strategies for Hypertension-Exacerbated Cardiotoxicity of Anticancer Drugs. Oxid Med Cell Longev. 2016;2016:8139861. Epub 2016 Oct 17. Review. PubMed PMID: 27829985; PubMed Central PMCID: PMC5086499.
10: Rygiel K. Benefits of antihypertensive medications for anthracycline- and trastuzumab-induced cardiotoxicity in patients with breast cancer: Insights from recent clinical trials. Indian J Pharmacol. 2016 Sep-Oct;48(5):490-497. Review. PubMed PMID: 27721532; PubMed Central PMCID: PMC5051240.
11: Hutchins KK, Siddeek H, Franco VI, Lipshultz SE. Prevention of cardiotoxicity among survivors of childhood cancer. Br J Clin Pharmacol. 2017 Mar;83(3):455-465. doi: 10.1111/bcp.13120. Epub 2016 Oct 12. Review. PubMed PMID: 27591829.
12: Liu H, Wang H, Xiang D, Guo W. Pharmaceutical Measures to Prevent Doxorubicin-Induced Cardiotoxicity. Mini Rev Med Chem. 2017;17(1):44-50. Review. PubMed PMID: 27337969.
13: Cruz M, Duarte-Rodrigues J, Campelo M. Cardiotoxicity in anthracycline therapy: Prevention strategies. Rev Port Cardiol. 2016 Jun;35(6):359-71. doi: 10.1016/j.repc.2015.12.004. Epub 2016 May 31. Review. English, Portuguese. PubMed PMID: 27255173.
14: Akam-Venkata J, Franco VI, Lipshultz SE. Late Cardiotoxicity: Issues for Childhood Cancer Survivors. Curr Treat Options Cardiovasc Med. 2016 Jul;18(7):47. doi: 10.1007/s11936-016-0466-6. Review. PubMed PMID: 27230282.
15: Kreidieh FY, Moukadem HA, El Saghir NS. Overview, prevention and management of chemotherapy extravasation. World J Clin Oncol. 2016 Feb 10;7(1):87-97. doi: 10.5306/wjco.v7.i1.87. Review. PubMed PMID: 26862492; PubMed Central PMCID: PMC4734939.
16: Shaikh F, Dupuis LL, Alexander S, Gupta A, Mertens L, Nathan PC. Cardioprotection and Second Malignant Neoplasms Associated With Dexrazoxane in Children Receiving Anthracycline Chemotherapy: A Systematic Review and Meta-Analysis. J Natl Cancer Inst. 2015 Nov 23;108(4). pii: djv357. doi: 10.1093/jnci/djv357. Print 2016 Apr. Review. PubMed PMID: 26598513.
17: Franco VI, Lipshultz SE. Cardiac complications in childhood cancer survivors treated with anthracyclines. Cardiol Young. 2015 Aug;25 Suppl 2:107-16. doi: 10.1017/S1047951115000906. Review. PubMed PMID: 26377717.
18: Edwardson DW, Narendrula R, Chewchuk S, Mispel-Beyer K, Mapletoft JP, Parissenti AM. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. Curr Drug Metab. 2015;16(6):412-26. Review. PubMed PMID: 26321196; PubMed Central PMCID: PMC5398089.
19: Conway A, McCarthy AL, Lawrence P, Clark RA. The prevention, detection and management of cancer treatment-induced cardiotoxicity: a meta-review. BMC Cancer. 2015 May 7;15:366. doi: 10.1186/s12885-015-1407-6. Review. PubMed PMID: 25948399; PubMed Central PMCID: PMC4427936.
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